

1-(4-Iodophenyl)piperazine CAS number and molecular weight

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Compound of Interest

Compound Name: 1-(4-Iodophenyl)piperazine

Cat. No.: B1307758

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Technical Guide: 1-(4-Iodophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Iodophenyl)piperazine**, a key chemical intermediate in the development of neurologically active compounds. This document details its physicochemical properties, synthesis methodologies, and potential biological activities, with a focus on its role as a modulator of serotonergic and dopaminergic systems.

Core Compound Data

1-(4-Iodophenyl)piperazine is an arylpiperazine derivative available as a free base and a hydrochloride salt. The quantitative data for both forms are summarized below.

Property	1-(4-Iodophenyl)piperazine (Free Base)	1-(4-Iodophenyl)piperazine HCl (Hydrochloride Salt)
CAS Number	96530-59-5[1]	624726-35-8
Molecular Formula	C ₁₀ H ₁₃ IN ₂ [1]	C ₁₀ H ₁₃ IN ₂ · HCl
Molecular Weight	288.13 g/mol [1]	324.59 g/mol
Appearance	Light brown to brown solid	Light brown to brown solid
Melting Point	122-124 °C	177-181 °C
Boiling Point	370.3 °C at 760 mmHg	Not available
Density	1.602 g/cm ³	Not available
Solubility	Information not readily available	Information not readily available

Synthesis Protocols

The synthesis of **1-(4-Iodophenyl)piperazine** can be achieved through several established methods for arylpiperazine formation. A common and effective approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of **1-(4-Iodophenyl)piperazine** from 1,4-diiodobenzene and piperazine.

Materials:

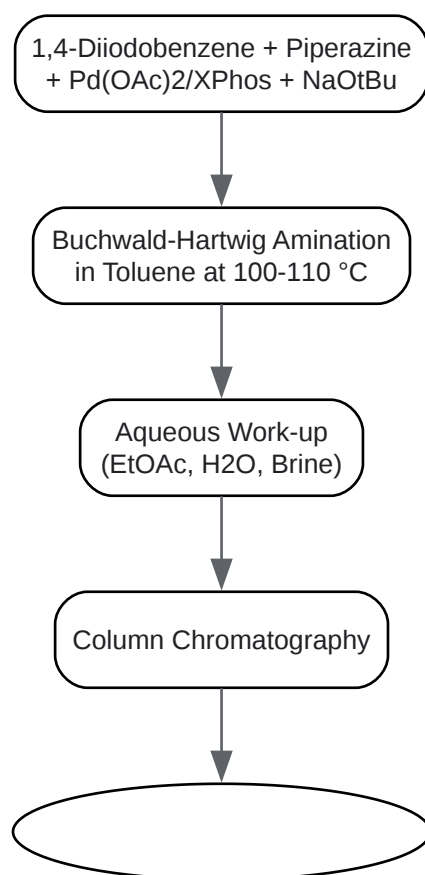
- 1,4-Diiodobenzene
- Piperazine
- Palladium(II) acetate (Pd(OAc)₂)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

- Sodium tert-butoxide (NaOtBu)
- Toluene, anhydrous
- Standard laboratory glassware for inert atmosphere reactions
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-diiodobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
- **Solvent Addition:** Add anhydrous toluene to the flask via syringe.
- **Reaction:** Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield **1-(4-Iodophenyl)piperazine**.

Diagram of Synthesis Workflow:



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Caption: Synthetic workflow for **1-(4-iodophenyl)piperazine**.

Biological Activity and Signaling Pathways

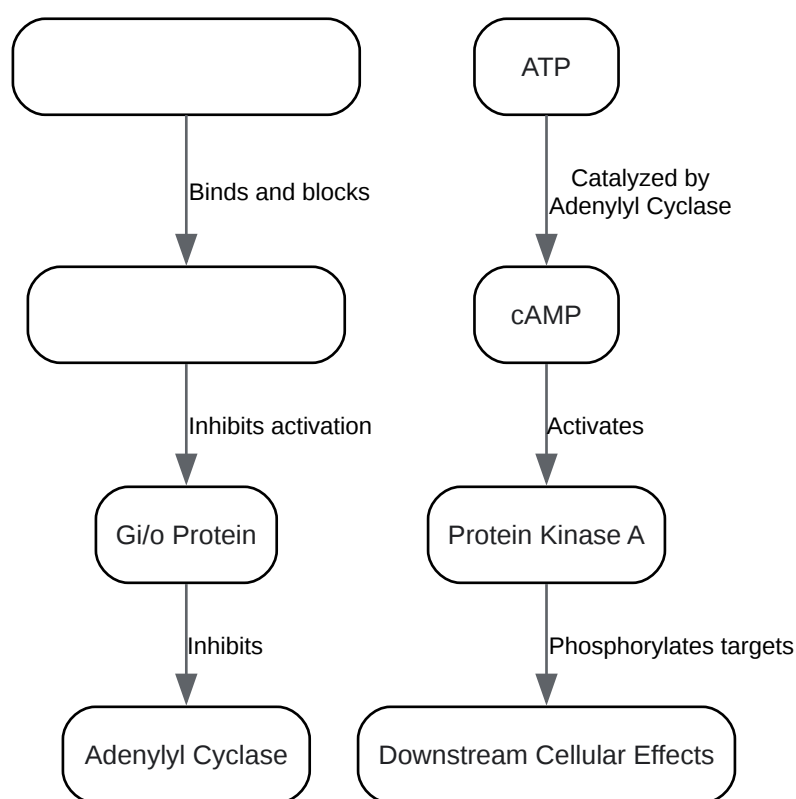
Arylpiperazine moieties are prevalent in a wide range of centrally active compounds, primarily due to their interaction with serotonin (5-HT) and dopamine (D) receptors.[2][3][4] The structural characteristics of **1-(4-iodophenyl)piperazine** suggest it is a ligand for these receptor families, likely acting as an antagonist or a partial agonist.

The iodophenyl group can engage in halogen bonding and other interactions within the receptor binding pocket, contributing to its affinity and selectivity. The piperazine ring, being basic, is expected to form a salt bridge with an acidic residue, such as a conserved aspartate in the third transmembrane domain of aminergic G-protein coupled receptors (GPCRs).[5]

Potential Signaling Pathway Involvement:

Given its likely interaction with D2-like dopamine receptors (D2, D3, D4), **1-(4-Iodophenyl)piperazine** could modulate downstream signaling pathways that are crucial in neuronal function. As an antagonist, it would block the receptor's constitutive activity and inhibit agonist-induced signaling. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Diagram of a Potential Signaling Pathway:



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Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Protocols for Biological Evaluation

To characterize the interaction of **1-(4-Iodophenyl)piperazine** with its potential biological targets, in vitro binding assays are fundamental. The following is a representative protocol for a radioligand competition binding assay to determine the affinity of the compound for the human dopamine D2 receptor.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **1-(4-Iodophenyl)piperazine** for the human dopamine D2 receptor.

Materials:

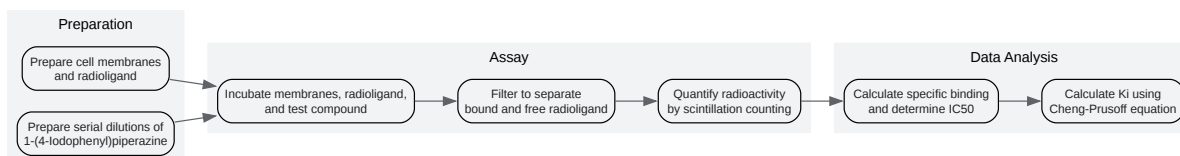
- Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
- [^3H]Spiperone or another suitable radiolabeled D2 antagonist.
- **1-(4-Iodophenyl)piperazine.**
- Haloperidol (as a positive control).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- Compound Preparation: Prepare a stock solution of **1-(4-Iodophenyl)piperazine** in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
- Assay Setup: In a 96-well microplate, combine the cell membranes, [^3H]Spiperone at a concentration near its K_d , and either assay buffer (for total binding), a high concentration of a non-labeled antagonist like haloperidol (for non-specific binding), or varying concentrations of **1-(4-Iodophenyl)piperazine.**

- Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of **1-(4-Iodophenyl)piperazine**. Determine the IC_{50} value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Diagram of Experimental Workflow:



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Caption: Workflow for a radioligand competition binding assay.

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References

- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
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